Kdm4D-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

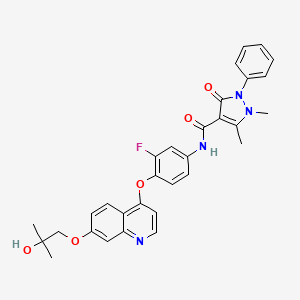

KDM4D-IN-1 is a novel inhibitor of histone lysine demethylase 4D (KDM4D), a member of the KDM4 family of demethylases. These enzymes play a crucial role in regulating gene expression by removing methyl groups from specific lysine residues on histone proteins. This compound has shown significant potential in scientific research, particularly in the fields of epigenetics and cancer therapy .

Mechanism of Action

Target of Action

Kdm4D-IN-1 is a novel inhibitor of the histone lysine demethylase 4D (KDM4D) . KDM4D is part of the KDM4 subfamily of histone demethylases, which are epigenetic regulators that control chromatin structure and gene expression . KDM4D, like other members of the KDM4 family, mainly catalyzes the removal of methyl marks from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36), thereby regulating chromatin structure and gene expression .

Mode of Action

This compound interacts with KDM4D, inhibiting its demethylase activity . This inhibition prevents KDM4D from removing methyl marks from H3K9 and H3K36, which can lead to changes in chromatin structure and gene expression .

Biochemical Pathways

The inhibition of KDM4D by this compound affects various biochemical pathways. KDM4D is known to serve as a coactivator of several transcription factors, including β-catenin, HIF1α, SP-1, STAT3, and IRF1 . By inhibiting KDM4D, this compound can potentially affect the activity of these transcription factors and the biochemical pathways they regulate .

Result of Action

The inhibition of KDM4D by this compound can lead to various molecular and cellular effects. For instance, KDM4D has been implicated in promoting the progression of colorectal cancer and immune escape . Therefore, inhibiting KDM4D with this compound could potentially suppress these processes .

Biochemical Analysis

Biochemical Properties

Kdm4D-IN-1 interacts with the KDM4D enzyme, inhibiting its ability to demethylate histones H3K9 and H3K36 . This interaction alters the epigenetic landscape, affecting chromatin structure and gene expression .

Cellular Effects

This compound has been shown to suppress renal cancer progression and angiogenesis through JAG1 signaling . It influences cell function by interacting with genes related to vessel morphogenesis .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the KDM4D enzyme . This inhibition prevents the demethylation of histones H3K9 and H3K36, leading to changes in gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathway of histone demethylation, where it interacts with the KDM4D enzyme

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KDM4D-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet the required standards for research use .

Chemical Reactions Analysis

Types of Reactions: KDM4D-IN-1 primarily undergoes substitution reactions, where specific functional groups are replaced with others to modify its chemical properties. It may also participate in oxidation and reduction reactions under certain conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and various acids and bases to facilitate the desired transformations. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve optimal results .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. These products are typically derivatives of the original compound, with modified functional groups that enhance its activity or selectivity .

Scientific Research Applications

KDM4D-IN-1 has a wide range of applications in scientific research, particularly in the fields of epigenetics, cancer biology, and drug discovery. It is used to study the role of KDM4D in gene regulation and its impact on various cellular processes. In cancer research, this compound is investigated for its potential to inhibit tumor growth and progression by targeting the demethylase activity of KDM4D .

Comparison with Similar Compounds

Similar Compounds:

- TACH101: A potent small-molecule inhibitor of KDM4, currently in clinical trials for advanced and metastatic cancers .

- KDM5A-IN-1: An inhibitor of the KDM5 family of demethylases, used in cancer research .

- ML324: A specific inhibitor of jumonji histone demethylase, used to study epigenetic regulation .

Uniqueness of KDM4D-IN-1: this compound is unique in its high selectivity for KDM4D, with minimal activity against other demethylases. This selectivity makes it a valuable tool for studying the specific role of KDM4D in various biological processes and for developing targeted therapies for diseases associated with aberrant KDM4D activity .

Properties

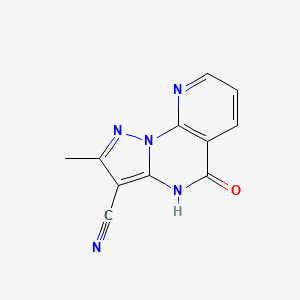

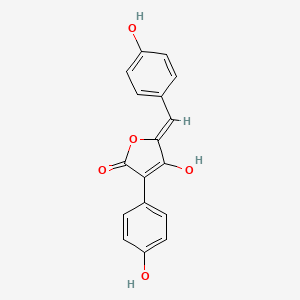

IUPAC Name |

4-methyl-8-oxo-2,3,7,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N5O/c1-6-8(5-12)10-14-11(17)7-3-2-4-13-9(7)16(10)15-6/h2-4H,1H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRSAIIBSBCBTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1C#N)NC(=O)C3=C2N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrochloride](/img/structure/B560512.png)

![(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid;dihydrochloride](/img/structure/B560526.png)

![(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560532.png)